4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide
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Overview
Description
This compound is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and agricultural fields .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group attached to it. The cyclopropyl and methyl groups are also attached to the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Generally, pyrimidine derivatives can undergo reactions at the carbon or nitrogen atoms in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives generally have good stability and can form hydrogen bonds, which can affect their solubility and reactivity .Mechanism of Action
Target of Action
The primary target of 4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This interaction results in the modulation of the kinase’s function, leading to changes in the cellular processes it controls .
Pharmacokinetics
Similar compounds have been observed to be rapidly absorbed and excreted . The compound is primarily metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and is mainly excreted as glucuronide or sulfate conjugates in urine, faeces, and bile .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular processes controlled by the target kinase. Inhibition of the kinase can lead to changes in cell proliferation, differentiation, and stress response . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .
Molecular Mechanism
The molecular mechanism of action of 4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4-[(2-cyclopropyl-6-methylpyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-8-13(19-15(17-9)11-2-3-11)18-12-6-4-10(5-7-12)14(16)20/h4-8,11H,2-3H2,1H3,(H2,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRNWEZSBGWRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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